Antibacterial Potency Against Streptococcus faecalis: Butylmethylamide vs. Unsubstituted and Mono-Substituted Amides
In the S. faecalis assay system, rifamycin B butylmethylamide (Compound 17 in the Quinn/Sensi series, R1 = n-Bu, R2 = Me) shows an observed antibacterial activity of log(1/C) = 8.46, compared to the unsubstituted amide (Compound 1, R1=R2=H) with log(1/C) = 5.70, representing an approximately 575-fold increase in molar potency [1]. The N,N-dimethyl derivative (Compound 13, R1=R2=Me) has a log(1/C) of 7.91, meaning the butylmethylamide is roughly 3.5-fold more potent than the dimethyl analog despite both being N,N-disubstituted. This difference is quantitatively consistent with the QSAR model where activity increases parabolically with log P and is influenced by steric parameters [1].
| Evidence Dimension | In vitro antibacterial activity (log 1/C, where C = MIC in mol/L) |
|---|---|
| Target Compound Data | log(1/C) = 8.46 (Compound 17, R1=n-Bu, R2=Me) |
| Comparator Or Baseline | Compound 1 (unsubstituted amide): log(1/C) = 5.70; Compound 13 (dimethylamide): log(1/C) = 7.91 |
| Quantified Difference | ~575× more potent than unsubstituted amide; ~3.5× more potent than dimethylamide on a molar basis |
| Conditions | S. faecalis; 18-hr incubation; lowest concentration preventing visible growth |
Why This Matters
This demonstrates that the specific n-butyl/methyl combination confers a distinct potency advantage over both the unsubstituted scaffold and the simpler dimethyl analog, justifying targeted procurement for S. faecalis-focused research.
- [1] Quinn FR, Driscoll JS, Hansch C. Structure-activity correlations among rifamycin B amides and hydrazides. J Med Chem. 1975 Apr;18(4):332-9. Table I. doi:10.1021/jm00238a002. View Source
